molecular formula C10H19NO2 B1462481 Methyl 3-[(cyclopentylmethyl)amino]propanoate CAS No. 1096892-78-2

Methyl 3-[(cyclopentylmethyl)amino]propanoate

Cat. No.: B1462481
CAS No.: 1096892-78-2
M. Wt: 185.26 g/mol
InChI Key: LHWPHAHNAPAYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(cyclopentylmethyl)amino]propanoate” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Bioavailability and Pharmacokinetics

Research on similar compounds, such as 2-Amino-3-(methylamino)propanoic acid (BMAA), has explored their bioavailability and pharmacokinetics. Studies in primates and rats have shown that BMAA has a high oral bioavailability and can cross the blood-brain barrier, suggesting potential implications for neurological research and the study of neurotoxicity (Duncan et al., 1992; Duncan et al., 1991).

Chemical Synthesis

Efficient synthesis methods have been developed for compounds with similar structures, such as Methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is crucial for the synthesis of pharmacologically active molecules. These methods demonstrate the compound's relevance in medicinal chemistry and drug development (Zhong et al., 1999).

Structural Studies

Studies on amino alcohol salts with quinaldinate have contributed to understanding the hydrogen bonding and polymorphism in chemical structures, which is essential for the design of new materials and pharmaceuticals (Podjed & Modec, 2022).

Biocatalysis

Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by new isolated Methylobacterium Y1-6 highlights the compound's utility in producing enantiopure pharmaceutical intermediates, showcasing its application in green chemistry and biotechnology (Li et al., 2013).

Solubility and Solvent Effects

The solubility study of 2-Amino-3-methylbenzoic acid in various solvents provides insights into the purification processes, which are crucial for chemical synthesis and pharmaceutical formulation (Zhu et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl 3-(cyclopentylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)6-7-11-8-9-4-2-3-5-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWPHAHNAPAYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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